2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C13H18BFO2 and a molecular weight of 236.09 g/mol . This compound is known for its applications in organic synthesis, particularly in the field of fluoromethylation, which introduces the CH2F group into organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves an iron porphyrin-catalyzed fluoromethylene transfer from a sulfonium reagent to unactivated alkenes. This process presents an alternative solution to unavailable fluorodiazomethane, a missing one-carbon C1 piece in fluorine chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and reagents to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Fluoromethylation: This process introduces the CH2F group into organic molecules and can operate via electrophilic, nucleophilic, or radical routes.
Substitution Reactions: The compound can participate in substitution reactions where the fluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium reagents for fluoromethylene transfer and various catalysts such as iron porphyrins. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the transfer of the fluoromethyl group to target molecules. This process is facilitated by catalysts such as iron porphyrins, which activate the sulfonium reagent and enable the transfer of the fluoromethyl group to unactivated alkenes. The molecular targets and pathways involved include various organic substrates that undergo fluoromethylation to form new carbon-fluorine bonds.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: This compound has a similar fluoromethyl group but differs in its overall structure and reactivity.
Difluoromethylated Compounds: These compounds contain two fluorine atoms in the fluoromethyl group and exhibit different chemical properties and reactivity compared to 2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient fluoromethylation of organic molecules. Its ability to introduce the CH2F group into various substrates makes it a valuable tool in synthetic chemistry and materials science.
Properties
IUPAC Name |
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYNCXMIUNHOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.